
C.I. Disperse Blue A press cake
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Disperse Blue A press cake is a synthetic dye used primarily in the textile industry. It is known for its vibrant blue color and is commonly used to dye synthetic fibers such as polyester. The compound has a molecular formula of C16H20N6O6S and a molecular weight of 424.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue A press cake involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps involved .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and processed into a press cake form .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Disperse Blue A press cake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidation products. These products can have different properties and applications depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
C.I. Disperse Blue A press cake has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism of action of C.I. Disperse Blue A press cake involves its interaction with the fibers or materials it is used to dye. The dye molecules penetrate the fibers and form strong interactions with the polymer chains, resulting in a stable and vibrant color. The molecular targets include the functional groups in the fibers, and the pathways involved include diffusion and adsorption processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to C.I. Disperse Blue A press cake include other disperse dyes such as C.I. Disperse Blue 56 and C.I. Disperse Blue 77 .
Uniqueness
This compound is unique due to its specific molecular structure, which provides excellent dyeing properties, including high color strength, good levelness, and fastness properties. Its ability to form stable interactions with synthetic fibers makes it particularly valuable in the textile industry .
Propiedades
Fórmula molecular |
C16H20N6O6S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25) |
Clave InChI |
YLGIYFJMKKZUAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




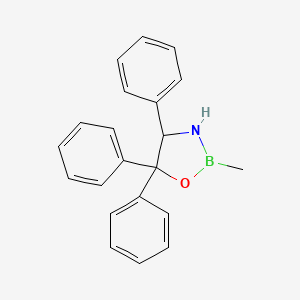
![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
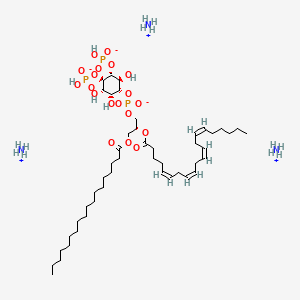
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)
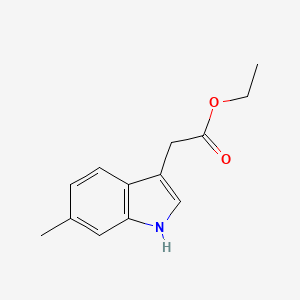
![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
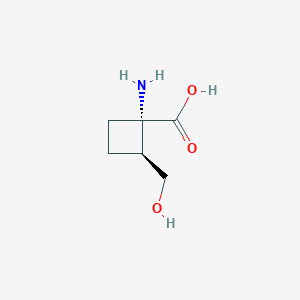

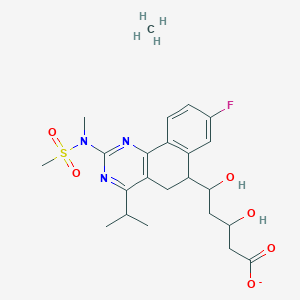

![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)
